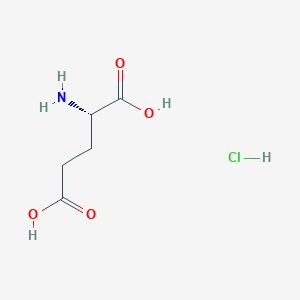

Clorhidrato de ácido L-glutámico

Descripción general

Descripción

El ácido glutámico hidrocloruro es la sal de hidrocloruro del ácido glutámico, un aminoácido que desempeña un papel crucial en la biosíntesis de proteínas. Se encuentra comúnmente en varias proteínas y es un neurotransmisor importante en el cerebro. El compuesto es conocido por su papel en la mejora de los sabores y se utiliza ampliamente en la industria alimentaria.

Aplicaciones Científicas De Investigación

El ácido glutámico hidrocloruro tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en varias reacciones químicas y procesos de síntesis.

Biología: Desempeña un papel en los medios de cultivo celular como fuente de nitrógeno y como componente de soluciones de aminoácidos no esenciales.

Medicina: Se utiliza como ayuda digestiva y en el tratamiento de afecciones como la hipoclorhidria.

Mecanismo De Acción

El ácido glutámico hidrocloruro ejerce sus efectos principalmente a través de su papel como neurotransmisor. Activa tanto los receptores de glutamato ionotrópicos como metabotrópicos en el cerebro. Los receptores ionotrópicos incluyen receptores no NMDA (AMPA y kainato) y receptores NMDA. Estos receptores desempeñan un papel crucial en la transmisión sináptica y la plasticidad, influyendo en los procesos de aprendizaje y memoria .

Compuestos similares:

Ácido Glutámico: El compuesto principal, que es un aminoácido utilizado en la síntesis de proteínas.

Glutamina: Un aminoácido similar al ácido glutámico, pero con un grupo amida en lugar de un grupo carboxilo.

Glutamato monosódico: La sal de sodio del ácido glutámico, comúnmente utilizada como potenciador del sabor.

Singularidad: El ácido glutámico hidrocloruro es único debido a su forma de sal de hidrocloruro, que mejora su solubilidad y estabilidad en comparación con su compuesto principal. Esto lo hace particularmente útil en diversas aplicaciones industriales y de investigación .

Análisis Bioquímico

Biochemical Properties

L-Glutamic acid hydrochloride is involved in several biochemical reactions, primarily as a neurotransmitter in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a substrate for glutamate dehydrogenase, which catalyzes the oxidative deamination of L-glutamic acid hydrochloride to α-ketoglutarate. Additionally, it interacts with glutamine synthetase, which converts L-glutamic acid hydrochloride and ammonia to glutamine. These interactions are essential for maintaining the balance of nitrogen in the body and for the synthesis of other amino acids .

Cellular Effects

L-Glutamic acid hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an excitatory neurotransmitter, binding to glutamate receptors on the cell surface and triggering a cascade of intracellular events. This binding can lead to changes in gene expression, particularly in neurons, where it influences synaptic plasticity and memory formation. Additionally, L-Glutamic acid hydrochloride plays a role in cellular metabolism by participating in the tricarboxylic acid cycle, where it is converted to α-ketoglutarate, a key intermediate .

Molecular Mechanism

At the molecular level, L-Glutamic acid hydrochloride exerts its effects through binding interactions with various biomolecules. It binds to glutamate receptors, including N-methyl-D-aspartate (NMDA) receptors, which are ion channels that mediate synaptic transmission. This binding leads to the influx of calcium ions into the cell, activating downstream signaling pathways. L-Glutamic acid hydrochloride also acts as an allosteric modulator of certain enzymes, influencing their activity and, consequently, cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Glutamic acid hydrochloride can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to L-Glutamic acid hydrochloride can lead to changes in cellular function, such as altered gene expression and metabolic activity. These effects are often observed in in vitro studies using cultured cells .

Dosage Effects in Animal Models

The effects of L-Glutamic acid hydrochloride vary with different dosages in animal models. At low doses, it can enhance cognitive functions and synaptic plasticity. At high doses, it can be neurotoxic, leading to excitotoxicity and cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .

Metabolic Pathways

L-Glutamic acid hydrochloride is involved in several metabolic pathways, including the tricarboxylic acid cycle and the glutamine-glutamate cycle. It interacts with enzymes such as glutamate dehydrogenase and glutamine synthetase, which regulate its conversion to other metabolites. These interactions are crucial for maintaining metabolic flux and ensuring the proper functioning of cellular metabolism .

Transport and Distribution

Within cells and tissues, L-Glutamic acid hydrochloride is transported and distributed through specific transporters and binding proteins. It is taken up by cells via excitatory amino acid transporters (EAATs), which facilitate its movement across the cell membrane. Once inside the cell, it can be localized to specific compartments, such as the mitochondria, where it participates in metabolic processes .

Subcellular Localization

L-Glutamic acid hydrochloride is localized to various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. For example, phosphorylation of L-Glutamic acid hydrochloride can affect its interaction with other biomolecules and its role in cellular processes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido glutámico hidrocloruro se puede sintetizar mediante la hidrólisis de proteínas como el gluten o la caseína utilizando ácido clorhídrico concentrado. El proceso implica hervir la fuente de proteína con ácido clorhídrico bajo condiciones de reflujo durante varias horas. La solución resultante se enfría, filtra y se concentra para obtener el producto cristalino .

Métodos de producción industrial: En entornos industriales, el ácido glutámico hidrocloruro a menudo se produce a través de procesos de fermentación. Microorganismos como Corynebacterium glutamicum se utilizan para fermentar sustratos como la glucosa o la melaza, produciendo ácido glutámico, que luego se convierte en su sal de hidrocloruro .

Tipos de reacciones:

Oxidación: El ácido glutámico hidrocloruro puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.

Reducción: El compuesto se puede reducir para formar glutamato, que es un neurotransmisor importante.

Sustitución: Puede participar en reacciones de sustitución donde el grupo amino o los grupos carboxilo son reemplazados por otros grupos funcionales.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Haluros de alquilo, cloruros de acilo.

Productos principales:

Productos de oxidación: Derivados oxidados del ácido glutámico.

Productos de reducción: Glutamato.

Productos de sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.

Comparación Con Compuestos Similares

Glutamic Acid: The parent compound, which is an amino acid used in protein synthesis.

Glutamine: An amino acid similar to glutamic acid but with an amide group instead of a carboxyl group.

Monosodium Glutamate: The sodium salt of glutamic acid, commonly used as a flavor enhancer.

Uniqueness: Glutamic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its parent compound. This makes it particularly useful in various industrial and research applications .

Actividad Biológica

L-Glutamic acid hydrochloride is a salt form of the amino acid L-glutamic acid, which plays a critical role in various biological processes. This compound is widely recognized for its function as a neurotransmitter in the central nervous system, particularly in the regulation of synaptic plasticity, learning, and memory. This article explores the biological activity of L-glutamic acid hydrochloride, highlighting its mechanisms of action, physiological effects, and implications in health and disease.

L-Glutamic acid functions primarily as an excitatory neurotransmitter. It activates both ionotropic and metabotropic glutamate receptors :

- Ionotropic Receptors : These include NMDA (N-methyl-D-aspartate), AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), and kainate receptors. Activation leads to rapid depolarization of neurons, facilitating synaptic transmission.

- Metabotropic Receptors : These receptors modulate neuronal excitability and synaptic plasticity through G-protein coupled mechanisms, influencing long-term potentiation (LTP) and long-term depression (LTD) in synaptic pathways.

Notably, L-glutamic acid does not easily cross the blood-brain barrier; it is often converted into L-glutamine for transport into the brain .

Physiological Effects

- Neurotransmission : L-Glutamic acid is essential for normal brain function. It is involved in cognitive functions such as learning and memory formation. However, excessive glutamate levels can lead to excitotoxicity, contributing to neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS) .

- Cell Viability : Research indicates that the reconstitution of L-glutamic acid in hydrochloric acid (HCl) may alter its neurotoxic effects on cell viability. In studies involving neuroblastoma cell lines, it was observed that HCl could influence the pH of the culture medium, thus affecting cell survival rates .

- Role in GABA Synthesis : L-Glutamic acid serves as a precursor for gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter. This conversion is crucial for maintaining the balance between excitation and inhibition in neural circuits .

Neurotoxicity Studies

A significant study evaluated the effects of L-glutamic acid hydrochloride on neuroblastoma cells under varying conditions. The findings revealed that:

- When reconstituted with HCl, L-glutamic acid exhibited neurotoxic properties similar to those of HCl alone.

- Adjusting the pH of the glutamate solution reduced its neurotoxic potential over longer incubation periods .

Glutamate and Cognitive Function

Research has demonstrated that glutamate signaling is vital for synaptic plasticity. For instance:

- In animal models, alterations in glutamate receptor activity have been linked to impairments in learning tasks.

- Pharmacological agents that modulate glutamate receptor activity can enhance or inhibit cognitive functions depending on their mechanism of action .

Table 1: Summary of Biological Activities of L-Glutamic Acid Hydrochloride

| Biological Activity | Description |

|---|---|

| Neurotransmitter Function | Acts as an excitatory neurotransmitter in the CNS |

| Cell Viability | Influences cell survival; excessive levels can lead to excitotoxicity |

| GABA Precursor | Serves as a precursor for GABA synthesis |

| Cognitive Function | Involved in learning and memory processes |

Table 2: Effects of pH on Neurotoxicity

| Condition | Neurotoxicity Level | Cell Viability (%) |

|---|---|---|

| L-Glutamic Acid + HCl | High | 50% |

| L-Glutamic Acid (pH 7.5) | Moderate | 75% |

| Control (No Treatment) | Low | 100% |

Propiedades

IUPAC Name |

(2S)-2-aminopentanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAJSBKBKSSMLJ-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-86-0 (Parent) | |

| Record name | L-Glutamic acid, hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6047155 | |

| Record name | L-Glutamic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463636 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

138-15-8 | |

| Record name | L-Glutamic acid, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutamic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTAMIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0C2SP444T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-Glutamic acid hydrochloride?

A1: The molecular formula of L-Glutamic acid hydrochloride is C5H10NO4+·Cl−, and its molecular weight is 183.59 g/mol. []

Q2: What spectroscopic techniques have been used to characterize L-Glutamic acid hydrochloride?

A2: Researchers have employed various spectroscopic methods to analyze L-Glutamic acid hydrochloride, including:

- Fourier Transform Infrared Spectroscopy (FTIR): FTIR confirms the presence of specific functional groups within the molecule, such as carboxyl and amine groups. [, , ]

- X-ray Diffraction (XRD): XRD provides insights into the crystal structure and lattice parameters of L-Glutamic acid hydrochloride, revealing its orthorhombic crystal system. [, , ]

- UV-Vis-NIR Spectroscopy: This technique assesses the optical properties of L-Glutamic acid hydrochloride, highlighting its transparency in the visible region, a crucial factor for optical applications. []

Q3: What is known about the thermal stability of L-Glutamic acid hydrochloride?

A3: Thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) have been utilized to evaluate the thermal stability of L-Glutamic acid hydrochloride. These studies help determine the temperature range at which the material remains stable, crucial information for its applications. []

Q4: What are the potential applications of L-Glutamic acid hydrochloride in sensing technology?

A4: L-Glutamic acid hydrochloride demonstrates promising potential as a sensitive coating material for gas sensors, particularly for ammonia detection. Studies have explored its use in both Surface Acoustic Wave (SAW) [, , , , ] and Shear Horizontal Surface Acoustic Wave (SH-SAW) [, , , ] sensors.

Q5: How does humidity affect the performance of L-Glutamic acid hydrochloride-based ammonia sensors?

A5: Research indicates that humidity can interfere with the detection of ammonia by L-Glutamic acid hydrochloride-based sensors. The presence of moisture in the environment influences the sensor's response, potentially leading to inaccurate readings. [, , ]

Q6: What strategies are being explored to mitigate the humidity interference in these sensors?

A6: To enhance the accuracy of ammonia detection in humid conditions, researchers are investigating the implementation of quantum neural networks (QNNs). These sophisticated computational models aim to identify and compensate for the humidity-induced perturbations in sensor response, improving the reliability of ammonia measurements in real-world environments. [, ]

Q7: Beyond sensing, what other applications is L-Glutamic acid hydrochloride being considered for?

A7: L-Glutamic acid hydrochloride exhibits potential in various fields, including:

- Nonlinear Optics: Its ability to efficiently generate second harmonics makes it a candidate for applications like frequency doubling and optical modulation. [, , ]

- Optoelectronic Devices: The material's optical and electronic properties, coupled with its crystal growth characteristics, make it suitable for optoelectronic device applications. []

- Crystal Growth Studies: Researchers are exploring different crystal growth techniques, such as the Sankaranarayanan-Ramasamy (SR) method, to achieve high-quality L-Glutamic acid hydrochloride crystals with enhanced properties. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.